3-(3-Methoxypropoxy)azetidine hydrochloride

Description

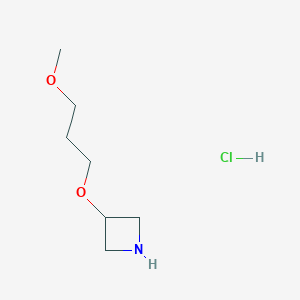

3-(3-Methoxypropoxy)azetidine hydrochloride is a heterocyclic amine derivative featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a 3-methoxypropoxy group. This compound is structurally characterized by its ether-linked methoxypropoxy side chain, which may influence its physicochemical properties, such as solubility and bioavailability, and its interactions with biological targets.

Properties

IUPAC Name |

3-(3-methoxypropoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBPFIPNXRNTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309207-91-7 | |

| Record name | 3-(3-methoxypropoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(3-Methoxypropoxy)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 181.66 g/mol

- CAS Number : 1309207-91-7

- IUPAC Name : this compound

- Purity : ≥ 97% .

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a methoxypropoxy group. This unique structure may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to azetidines have shown promising results against various cancer cell lines, including HeLa and Ishikawa cells. These studies typically assess cell viability using assays like MTT, where the half-maximal inhibitory concentration (IC) is determined.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(3-Methoxypropoxy)azetidine | HeLa | 7.1 | Induction of apoptosis, ROS generation |

| Other Azetidine Derivatives | Ishikawa | 5.0 | Cell cycle arrest in S phase |

The mechanism of action includes the induction of reactive oxygen species (ROS) and cell cycle arrest, which are critical in cancer therapeutics .

Antibacterial Activity

Azetidine derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| 3-(3-Methoxypropoxy)azetidine | S. aureus | 12.5 |

| Related Azetidine Compounds | E. coli | 25 |

These findings suggest that modifications to the azetidine core can enhance antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate that compounds with similar structures often exhibit moderate to high bioavailability but can also present challenges regarding blood-brain barrier penetration due to lipophilicity.

Key Pharmacokinetic Parameters

- Absorption : Moderate absorption through gastrointestinal tract.

- Distribution : Varies; some derivatives show limited brain penetration.

- Metabolism : Primarily hepatic with potential for active metabolites.

- Excretion : Renal excretion observed in animal models.

Toxicological assessments reveal that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand the safety margins for human use .

Case Studies

-

Case Study on Anticancer Activity :

- A study involving several azetidine derivatives showed that compounds with specific substitutions on the azetidine ring significantly inhibited cell proliferation in HeLa cells, with IC values ranging from 5 µM to 10 µM.

- Mechanistic studies indicated that these compounds could induce apoptosis through ROS-mediated pathways.

-

Case Study on Antibacterial Efficacy :

- A comparative analysis of azetidine derivatives demonstrated that those with longer alkyl side chains exhibited enhanced antibacterial activity against S. aureus, with MIC values as low as 12.5 µM.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(3-Methoxypropoxy)azetidine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to acetylcholine suggests potential interactions with cholinergic receptors, making it a candidate for developing bronchodilators aimed at treating respiratory conditions. Research indicates that this compound exhibits bronchodilating effects in animal models, enhancing airflow by relaxing airway muscles .

Case Study: Bronchodilation

In studies involving mice, this compound demonstrated significant bronchodilation, indicating its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD). The ability to achieve high oral bioavailability in rats further supports its potential for developing inhaler-independent medications.

Chemical Synthesis

Building Block for Complex Molecules

The compound is utilized in organic synthesis to create more complex molecules. It acts as a versatile building block in the synthesis of various bioactive compounds, which can have therapeutic applications across multiple domains .

Table 1: Synthesis Pathways of this compound

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Method A | Stirring at controlled temperatures with specific solvents | 85% |

| Method B | Reaction with various reagents under reflux conditions | 90% |

| Method C | Microwave-assisted synthesis for rapid production | 95% |

Biochemical Research

Studying Receptor Interactions

In biochemical research, this compound is employed to study receptor interactions and signaling pathways. This research is vital for understanding cellular mechanisms and the pharmacological profiles of new drugs .

Case Study: Drug-Receptor Interaction

Research focusing on the interaction of this compound with various biological targets has revealed insights into how structural modifications can affect biological activity. Such studies are crucial for guiding future drug design efforts and optimizing therapeutic efficacy.

Material Science

Polymer Incorporation

In material science, this compound can be incorporated into polymer systems to enhance properties such as flexibility and thermal stability. This application is beneficial for developing new materials with improved performance characteristics .

Analytical Chemistry

Standard Reference Compound

The compound serves as a standard in various analytical methods, aiding in the accurate quantification and characterization of similar compounds in complex mixtures. Its stability and solubility make it an ideal candidate for use in chromatography and other analytical techniques .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the azetidine ring critically determines the compound’s properties and applications. Below is a comparison of key analogs:

*Calculated based on substituent and azetidine core.

Pharmacological Potential

Limitations and Challenges

- Data Gaps: Limited direct studies on 3-(3-Methoxypropoxy)azetidine HCl necessitate extrapolation from analogs.

- Structural Sensitivity: Minor substituent changes (e.g., methoxy vs. phenoxy) drastically alter receptor affinity and metabolic stability .

Preparation Methods

Nucleophilic Substitution Using Azetidine and 3-Methoxypropyl Bromide

A common route involves reacting azetidine with 3-methoxypropyl bromide in the presence of a base. This reaction proceeds via nucleophilic attack of the azetidine nitrogen on the alkyl bromide, leading to the formation of 3-(3-methoxypropoxy)azetidine. The crude product is then purified and converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

-

- Solvent: Typically polar aprotic solvents such as acetonitrile or methanol.

- Base: Sodium carbonate or other mild bases to neutralize the generated hydrobromic acid.

- Temperature: Reflux conditions (~80-100°C) for 12 hours to ensure complete reaction.

-

- Bubbling hydrogen chloride gas through the solution at 0°C, followed by refluxing for several hours to precipitate the hydrochloride salt.

- Filtration and washing with organic solvents such as methyl tert-butyl ether to purify the salt.

This method yields the hydrochloride salt in moderate to good yields (typically 70-80%) with high purity.

Hydrogenation and Salt Formation from Protected Intermediates

In some synthetic routes, benzyl-protected azetidine intermediates are employed. These intermediates undergo catalytic hydrogenation to remove the benzyl group, followed by salt formation.

- Example procedure:

- Dissolve the benzylated azetidine intermediate in methanol.

- Add palladium hydroxide on carbon catalyst (20% by weight).

- Evacuate the reaction vessel and pressurize with hydrogen gas (40 psi), heating to 60°C.

- Maintain hydrogen pressure and temperature for 72 hours, recharging hydrogen as needed.

- Filter to remove catalyst and concentrate the solution.

- Bubble hydrogen chloride gas through the suspension at 0°C for 10 minutes.

- Heat to reflux for 12 hours to precipitate the hydrochloride salt.

- Collect the solid by filtration and wash with methyl tert-butyl ether.

This method provides a high-purity hydrochloride salt with yields around 73%.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of azetidine with 3-methoxypropyl bromide | Azetidine, 3-methoxypropyl bromide, base (Na2CO3), reflux in acetonitrile | 70-80 | Followed by HCl gas treatment for salt formation |

| 2 | Hydrogenation of benzyl-protected intermediate | Pd(OH)2/C catalyst, H2 (40 psi), MeOH, 60°C, 72 h | ~73 | Salt formed by HCl gas bubbling and reflux |

| 3 | Multi-step synthesis via epichlorohydrin and benzylamine (related method) | Epichlorohydrin, benzylamine, Na2CO3, Pd/C, HCl, MeOH | >85 (intermediates) | Efficient ring closure and salt formation |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): Used to monitor reaction progress and confirm structure.

- High-Performance Liquid Chromatography (HPLC): Employed for purity analysis and reaction completion.

- Filtration and washing: Critical for removing catalysts and impurities.

- Recrystallization: Often performed from solvents like ethyl acetate or methyl tert-butyl ether to obtain pure hydrochloride salt.

Research Findings and Considerations

- The use of palladium-based catalysts under hydrogen atmosphere is effective for deprotection and hydrogenation steps, ensuring high purity of the final hydrochloride salt.

- Maintaining low temperatures during alkylation and salt formation steps minimizes side reactions and degradation.

- The choice of solvent and acid concentration critically influences the yield and crystallinity of the hydrochloride salt.

- The multi-step approach via epichlorohydrin and benzylamine offers a cost-effective and scalable route for azetidine derivatives, adaptable for 3-(3-methoxypropoxy) substitution with appropriate modifications.

Q & A

Basic: What are the recommended safety protocols for handling and storing 3-(3-Methoxypropoxy)azetidine hydrochloride to ensure stability?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use, safety goggles compliant with EN 166 or NIOSH standards, and lab coats to avoid skin contact. Remove gloves using proper technique to prevent contamination .

- Storage: Store in a dry environment at 2–8°C to prevent hydrolysis or degradation. Use airtight containers to avoid moisture absorption and aerosol formation .

- Ventilation: Work in a fume hood or ensure local exhaust ventilation to minimize inhalation risks. Avoid dust generation during weighing or transfer .

Basic: Which analytical methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the azetidine ring structure, methoxypropoxy substituents, and hydrochloride counterion. Compare peaks to reference spectra of similar azetidine derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity (>95%). Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for resolution .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in positive ion mode. Expected [M+H] for CHClNO is 210.1 .

Advanced: How to design an in vitro experiment evaluating the compound’s impact on neuroinflammatory signaling pathways?

Methodological Answer:

- Cell Model: Use BV2 microglial cells stimulated with lipopolysaccharide (LPS) to mimic neuroinflammation. Pre-treat cells with 1–50 µM of the compound for 1–24 hours .

- Readouts:

- Cytokine Levels: Measure TNF-α, IL-1β, and IL-6 via ELISA or multiplex assays.

- ROS Production: Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence.

- Pathway Analysis: Perform Western blotting for TLR4, MyD88, NF-κB p65, and NLRP3 inflammasome components .

- Controls: Include LPS-only and vehicle (e.g., DMSO) controls. Validate results with pharmacological inhibitors (e.g., TAK-242 for TLR4) .

Advanced: How to address conflicting data regarding the compound’s mechanism in modulating the NLRP3 inflammasome?

Methodological Answer:

- Multi-Assay Validation: Combine ELISA (extracellular IL-1β), qPCR (NLRP3 mRNA), and immunofluorescence (ASC speck formation) to confirm inflammasome activation .

- Cross-Talk Analysis: Investigate upstream regulators (e.g., mitochondrial ROS, K efflux) using inhibitors like MCC950 (NLRP3 inhibitor) or cyclosporine A (mitochondrial stabilizer) .

- Dose-Response and Kinetics: Test a range of concentrations (0.1–100 µM) and time points (1–24 hrs) to identify threshold effects or biphasic responses .

Basic: What solvent systems are optimal for reconstituting this compound, and how does solubility affect experimental outcomes?

Methodological Answer:

- Solubility Profile: The hydrochloride salt is typically soluble in water, DMSO, or methanol. Prepare stock solutions in sterile PBS or DMSO (10–50 mM) and filter-sterilize (0.22 µm) .

- Handling Tips: For aqueous solutions, use sonication (30 sec, 40 kHz) to ensure full dissolution. Avoid freeze-thaw cycles; aliquot stocks and store at -20°C .

- Interference Checks: Confirm solvent (e.g., DMSO) does not exceed 0.1% v/v in cell-based assays to prevent cytotoxicity .

Advanced: How to optimize synthetic routes to improve yield and purity of this compound?

Methodological Answer:

- Route Selection: Use nucleophilic substitution between 3-methoxypropanol and a suitably protected azetidine precursor (e.g., tert-butoxycarbonyl (Boc)-azetidine), followed by HCl deprotection .

- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Monitor by TLC (Rf ~0.3 in 10% MeOH/DCM) .

- Yield Enhancement: Optimize reaction time (e.g., 12–24 hrs), temperature (40–60°C), and stoichiometry (1.2 eq. of 3-methoxypropanol). Use anhydrous conditions to minimize side reactions .

Advanced: What strategies can mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

- Quality Control: Standardize synthesis and purification protocols. Require ≥95% purity (HPLC) and consistent -NMR spectra for each batch .

- Bioactivity Normalization: Include a reference standard (e.g., commercially available batch) in each assay. Calculate EC values relative to the standard .

- Data Reprodubility: Use triplicate technical replicates and biological repeats (n ≥ 3). Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.